molecular formula C12H7ClN2OS B2899186 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol CAS No. 2253736-68-2

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol

Cat. No. B2899186
CAS RN: 2253736-68-2
M. Wt: 262.71
InChI Key: IAVKNLNYHXWLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol” is a heterocyclic compound containing a thieno[2,3-d]pyridazine ring substituted with a phenol group at the 2-position and a chlorine atom at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyridazine ring, which is a bicyclic structure containing a thiophene ring fused with a pyridazine ring . The phenol group at the 2-position and the chlorine atom at the 4-position would be key functional groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the phenol and chlorine groups, as well as the nitrogen atoms in the pyridazine ring . The phenol group could potentially undergo reactions typical of alcohols and phenols, while the chlorine atom could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar phenol group and the electronegative chlorine atom could impact its solubility, while the aromatic rings could contribute to its stability .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol in lab experiments is its specificity. This compound targets a specific enzyme and can inhibit its activity without affecting other enzymes or cellular processes. However, one of the limitations is that this compound may not be effective in all types of cancer cells. Further research is needed to determine its effectiveness in different types of cancer.

Future Directions

There are several future directions for research on 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol. One direction is to investigate its potential in combination therapies with other anti-cancer drugs. Another direction is to explore its effectiveness in treating other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol involves the reaction of 4-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 4-chlorothiophene-2-carbohydrazide. This intermediate is then reacted with 2-bromo-phenol in the presence of a base to yield the final product.

Scientific Research Applications

2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of certain enzymes. It has also been found to be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

2-(4-chlorothieno[2,3-d]pyridazin-7-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-12-8-5-6-17-11(8)10(14-15-12)7-3-1-2-4-9(7)16/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVKNLNYHXWLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C3=C2SC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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